molecular formula C13H11BrO2 B8682701 Ethyl 8-bromo-1-naphthoate

Ethyl 8-bromo-1-naphthoate

Cat. No. B8682701
M. Wt: 279.13 g/mol
InChI Key: OVVPVFKLUFMBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-bromo-1-naphthoate is a useful research compound. Its molecular formula is C13H11BrO2 and its molecular weight is 279.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 8-bromo-1-naphthoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-bromo-1-naphthoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 8-bromo-1-naphthoate

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

ethyl 8-bromonaphthalene-1-carboxylate

InChI

InChI=1S/C13H11BrO2/c1-2-16-13(15)10-7-3-5-9-6-4-8-11(14)12(9)10/h3-8H,2H2,1H3

InChI Key

OVVPVFKLUFMBJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8-bromo-naphthalene-1-carboxylic acid (1.6 g) in DMF (15 ml) was treated with potassium carbonate (2.2 g) and iodoethane (1.03 ml). The reaction mixture was stirred overnight at r.t., then quenched with water and extracted with ethyl acetate. The organics were dried over MgSO4, filtered and concentrated. The crude product was purified by column chromatography (silica gel; gradient: cyclohexane→cyclohexane/EtOAc 1:1) to give 8-bromo-naphthalene-1-carboxylic acid ethyl ester (1.57 g) as colorless liquid. MS (ISP): 279.1 ((M+H)+.).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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